cis-Ned 19

Übersicht

Beschreibung

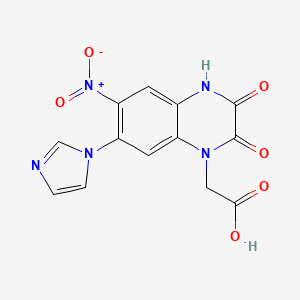

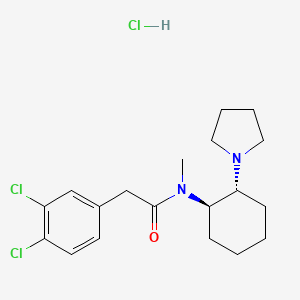

Cis-Ned 19 is an irreversible nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist . It inhibits Ca2+ release and [32 P]NAADP binding . It is a stereoisomer of trans-Ned 19 .

Molecular Structure Analysis

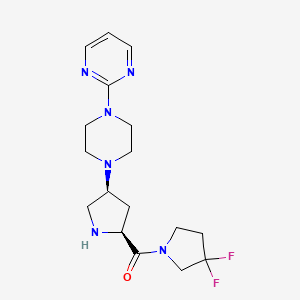

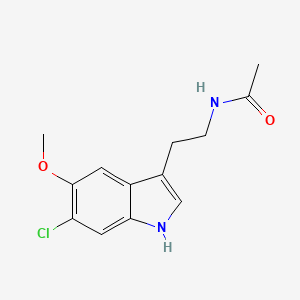

The chemical name of cis-Ned 19 is (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid . Its molecular weight is 514.59 .Physical And Chemical Properties Analysis

Cis-Ned 19 is a cream solid . It is soluble to 100 mM in DMSO . .Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of cis-Ned 19

Role in Norepinephrine-Induced [Ca2+]i Rise and Aorta Contraction Research has shown that the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP) triggers calcium release via two-pore channels (TPCs) in endolysosomal vesicles. cis-NED 19, a structural analogue and inhibitor of TPCs, has been applied in studies to assess its impact on calcium concentration in smooth muscle cells and aorta contraction. It was found that both cis- and trans-NED 19 inhibited the rise of [Ca2+]i in smooth muscle cells induced by norepinephrine. Particularly, cis-NED 19 demonstrated a higher potency than its trans counterpart in causing relaxation of aortic rings preconstricted by norepinephrine (Trufanov et al., 2019).

Identification as a Chemical Probe for NAADP Signaling cis-Ned 19 emerged as a significant chemical probe through virtual screening aimed at identifying compounds with shape and electrostatic similarity to NAADP. This compound blocks NAADP signaling at nanomolar concentrations and has been shown to fluorescently label NAADP receptors in intact cells. This probe has been instrumental in elucidating the role of NAADP in various cellular processes, such as demonstrating its link between glucose sensing and Ca2+ increases in mouse pancreatic beta cells (Naylor et al., 2009)

Interaction with Platinum-Based Anticancer Drugs In the field of cancer treatment, the interaction of cis-Ned 19 with platinum-based anticancer drugs has been explored. Studies involving boron nitride nanotubes have indicated that cis-Ned 19 can interact with these nanotubes, suggesting its potential role as a carrier in the delivery of platinum-based drugs in nanomedicine (Shakerzadeh & Noorizadeh, 2014). This insight opens up new avenues for drug delivery systems, particularly in targeting cancer cells.

Eigenschaften

IUPAC Name |

(1S,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-LSYYVWMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Ned 19 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.